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C18H21F3N2O4

Cat. No.: B11019873
M. Wt: 386.4 g/mol
InChI Key: KJSLOMURMIGURW-UHFFFAOYSA-N
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Description

Contextualization of C18H21F3N2O4 within Trifluoroacetylated Peptide Derivatives in Therapeutic Modalities

Trifluoroacetylated peptide derivatives constitute a significant class of compounds in medicinal chemistry and chemical biology. The introduction of a trifluoroacetyl (CF3CO-) group onto a peptide backbone or amino acid residue can profoundly alter its physicochemical and biological properties. The trifluoromethyl moiety (CF3) is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability mdpi.comontosight.ainih.gov. When incorporated into peptide structures, the trifluoroacetyl group can enhance membrane permeability, improve resistance to enzymatic degradation (proteolysis), and modulate interactions with biological targets by altering electronic distribution and steric profiles mdpi.com.

This compound, with its N-terminal trifluoroacetyl group on a phenylalanine residue, fits squarely within this category of modified amino acid derivatives. Such modifications are strategically employed to create peptide mimetics or to enhance the properties of natural peptides for therapeutic purposes. For instance, trifluoroacetylated peptides have been investigated as substrates or inhibitors for various enzymes, including histone deacetylases (HDACs), where the trifluoroacetyl group can influence substrate recognition and catalytic efficiency uni-halle.deacs.org. The specific stereochemistry and the presence of the (1-methylallyl)-glycine moiety in this compound suggest a design aimed at specific molecular recognition, potentially targeting particular protein-protein interactions or enzyme active sites, thereby contributing to the development of novel therapeutic modalities.

Historical Perspective of Peptide-Derived Small Molecules in Drug Discovery Research

The journey of peptide-derived small molecules in drug discovery is a long and evolving one. Naturally occurring peptides, such as insulin (B600854) and oxytocin, were among the earliest peptide-based therapeutics. However, their utility was often limited by poor oral bioavailability, rapid metabolism, and short half-lives kcsnet.or.krusask.ca. This led to the development of strategies to overcome these limitations, including the design of peptide mimetics and peptide-derived small molecules.

The field has seen a progression from modifying natural peptides to synthesizing entirely novel peptide-like structures that retain or improve upon the biological activity of their parent peptides while offering better pharmacokinetic profiles. The incorporation of non-natural amino acids, modified amino acid side chains, and terminal functionalizations like trifluoroacetylation are key advancements in this area kcsnet.or.krresearchgate.netrsc.org. These modifications aim to enhance target binding, improve stability, and tune absorption, distribution, metabolism, and excretion (ADME) properties. The strategic use of fluorine, particularly in the form of trifluoromethyl or trifluoroacetyl groups, has become a cornerstone in modern medicinal chemistry, with a significant percentage of newly approved drugs containing fluorine due to its ability to enhance efficacy and metabolic robustness nih.govresearchgate.net.

Overview of Current Research Paradigms and Methodologies Applied to this compound

Current research paradigms involving compounds like this compound typically focus on their synthesis, characterization, and evaluation within specific biological contexts. Methodologies employed often include:

Stereoselective Synthesis: Given the specific stereochemical designations ((S) for phenylalanine, (2R,3S) for the modified glycine), stereoselective synthesis is paramount. This involves employing chiral auxiliaries, asymmetric catalysis, or enantioselective reagents to construct the molecule with the correct three-dimensional arrangement, which is crucial for biological activity mdpi.comresearchgate.netrsc.org.

Chemical Biology Probes: Molecules with unique functional groups, such as the trifluoroacetyl moiety, can serve as valuable probes. The fluorine atoms can be detected using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of molecular interactions, conformational changes, and metabolic pathways without interference from endogenous biological signals mdpi.com.

Medicinal Chemistry Design: Researchers design such compounds with specific therapeutic targets in mind. This involves structure-activity relationship (SAR) studies, where variations in the peptide sequence, stereochemistry, and functional groups are systematically explored to optimize potency, selectivity, and pharmacokinetic properties. For example, this compound's structure suggests potential for enzyme inhibition or modulation of protein-protein interactions, possibly in areas like antiviral or antibacterial research, or as intermediates in the synthesis of more complex drug candidates mdpi.comontosight.ainih.govgoogle.com.

Computational Chemistry: In silico methods, such as molecular docking and dynamics simulations, are frequently used to predict binding affinities and modes of interaction with target proteins, guiding synthetic efforts and rationalizing observed biological activities kcsnet.or.kr.

While specific research findings on this compound itself are not extensively detailed in the provided search results, its structure aligns with compounds investigated for roles in enzyme inhibition and as synthetic intermediates. For instance, the formula this compound has been associated with synthetic pathways for heterocyclic compounds active as beta-lactamase inhibitors google.com.

Data Tables

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaThis compound smolecule.com
Molecular Weight392.37 g/mol smolecule.com
Melting Point107-110 °C smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21F3N2O4 B11019873 C18H21F3N2O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21F3N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21F3N2O4/c19-18(20,21)27-15-3-1-2-14(9-15)23-11-13(8-16(23)24)17(25)22-10-12-4-6-26-7-5-12/h1-3,9,12-13H,4-8,10-11H2,(H,22,25)

InChI Key

KJSLOMURMIGURW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

Chemical Synthesis and Advanced Analog Design Strategies for C18h21f3n2o4

Synthetic Methodologies for the Core Structure of C18H21F3N2O4

The synthesis of the this compound core structure requires a multi-step approach, focusing on the formation of key amide and ester linkages and the introduction of the trifluoroacetyl and allyl functionalities.

The N-trifluoroacetyl group is a common modification in medicinal chemistry, often introduced to enhance metabolic stability or modulate receptor binding. Established routes for the synthesis of N-trifluoroacetyl-phenylalanine derivatives typically involve the acylation of phenylalanine or its esters with a trifluoroacetylating agent. A prevalent method is the use of ethyl trifluoroacetate (B77799) for the trifluoroacetylation of amino acids and peptides. acs.org This approach offers a straightforward means to introduce the trifluoroacetyl group onto the nitrogen atom of the phenylalanine backbone.

Alternative methods include the use of trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, often in the presence of a base to neutralize the resulting acid. The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions. For instance, the use of non-nucleophilic bases can prevent unwanted reactions with the ester group if the synthesis starts from a phenylalanine ester. The N-trifluoroacetyl group has been shown to be a suitable protecting group in various reactions, providing efficient outcomes in subsequent synthetic steps. nih.gov

Table 1: Comparison of Reagents for N-Trifluoroacetylation of Phenylalanine

Reagent Typical Conditions Advantages Disadvantages
Ethyl trifluoroacetate Base (e.g., triethylamine), organic solvent Readily available, relatively mild May require elevated temperatures
Trifluoroacetic anhydride Aprotic solvent, often with a scavenger base Highly reactive, fast reaction times Can be harsh, potential for side reactions
Trifluoroacetyl chloride Inert solvent, base High reactivity Corrosive, moisture-sensitive

The incorporation of the glycine (B1666218) methyl ester and the allyl group requires specific and controlled chemical transformations. Glycine methyl ester is often used in its hydrochloride salt form due to the instability of the free ester, which can polymerize. wikipedia.org The synthesis can proceed by coupling N-trifluoroacetyl-phenylalanine with glycine methyl ester hydrochloride in the presence of a coupling agent and a base to form the dipeptide-like core.

The introduction of the allyl group can be achieved through several advanced synthetic methodologies. One such approach is the palladium-catalyzed cross-coupling reaction. For instance, a zinc-mediated, palladium-catalyzed cross-coupling has been successfully employed for the synthesis of N-(Boc)-allylglycine methyl ester. orgsyn.orgorgsyn.org This type of reaction, often a Negishi coupling, involves the reaction of an organozinc intermediate with an allyl halide. orgsyn.orgorgsyn.org Another strategy involves the direct reaction of an amine with an allyl halide, such as in the synthesis of N-(2-allylphenyl)glycine methyl ester. prepchem.com The choice of method depends on the specific position of the allyl group in the target molecule this compound. If the allyl group is on the nitrogen of the glycine moiety, a direct alkylation of the N-trifluoroacetyl-phenylalanyl-glycine methyl ester could be envisioned.

Table 2: Key Reactions for the Assembly of the this compound Core

Reaction Substrates Reagents and Conditions Key Transformation
Amide Coupling N-trifluoroacetyl-phenylalanine, Glycine methyl ester HCl Coupling agent (e.g., DCC, EDC), Base (e.g., DIPEA), Organic solvent Formation of the peptide bond between phenylalanine and glycine.
Allylation N-trifluoroacetyl-phenylalanyl-glycine methyl ester Allyl bromide, Base (e.g., NaH), Anhydrous solvent (e.g., THF) Introduction of the allyl group onto a nitrogen or other nucleophilic site.
Cross-Coupling Halogenated precursor, Allylboronic acid or Allylzinc reagent Palladium catalyst, Ligand, Base Formation of a carbon-carbon bond to introduce the allyl group.

Scaffold Design and Molecular Modification for this compound Analogs

The development of analogs of this compound is driven by the need to explore the structure-activity relationship (SAR) and optimize pharmacological properties.

The phenylalanine scaffold is a versatile building block in medicinal chemistry due to its ability to engage in various non-covalent interactions. researchgate.netrsc.org The rational design of this compound derivatives can involve modifications at several key positions. The aromatic ring of the phenylalanine side chain can tolerate a wide range of substituents at the ortho, meta, and para positions. researchgate.net Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and influence interactions with biological targets. Furthermore, non-canonical amino acids can be incorporated to introduce novel structural diversity and functional versatility. nih.gov The design of new scaffolds can also be inspired by β-phenylalanine derivatives, which offer greater stability compared to their α-amino acid counterparts. nih.gov

Strategic modification of the side chains and replacement of molecular fragments are key strategies in lead optimization. For this compound analogs, the benzyl (B1604629) side chain of the phenylalanine residue is a prime target for decoration. semanticscholar.org Techniques such as late-stage C-H functionalization, catalyzed by transition metals like palladium, allow for the direct introduction of various functional groups onto the aromatic ring. researchgate.netchemrxiv.org This enables the exploration of a wide chemical space without the need for de novo synthesis of modified phenylalanine precursors.

Fragment replacement involves substituting parts of the molecule to improve properties like potency, selectivity, or pharmacokinetic profiles. In the context of this compound, the trifluoroacetyl group could be replaced with other acyl groups to fine-tune lipophilicity and hydrogen bonding capacity. The glycine methyl ester moiety could be substituted with other amino acid esters to alter the spacing and orientation of functional groups. The allyl group can also be replaced with other small alkyl or functionalized chains to probe specific interactions. nih.gov

Table 3: Strategies for Analog Design of this compound

Strategy Target Moiety Examples of Modification Potential Impact
Scaffold Hopping Phenylalanine core Replacement with a bioisosteric ring system (e.g., naphthylalanine, pyridylalanine) Altered 3D conformation, potential for new interactions.
Side-Chain Decoration Phenylalanine aromatic ring Introduction of halogens, alkyl, or alkoxy groups via C-H activation Modulation of lipophilicity, electronic properties, and binding affinity.
Fragment Replacement Trifluoroacetyl group Substitution with acetyl, benzoyl, or sulfonyl groups Altered metabolic stability and hydrogen bonding patterns.
Linker Modification Glycine methyl ester Replacement with β-alanine or other amino acid esters Changes in flexibility and the distance between key pharmacophoric features.

Molecular Pharmacology and Mechanism of Action Elucidation of C18h21f3n2o4

Preclinical Pharmacological and Translational Research of C18h21f3n2o4

In Vitro Pharmacological Characterization of C18H21F3N2O4

The in vitro characterization of Eflapegrastim has focused on its binding affinities and cellular proliferation assays to understand its mechanism of action and specificity.

Cell-Based Assays for Efficacy and Specificity Profiling of this compound

In vitro studies have evaluated Eflapegrastim's interaction with key cellular components. Eflapegrastim demonstrated similar binding affinity to the G-CSF receptor as pegfilgrastim nih.govresearchgate.netsigmaaldrich.commedchemexpress.comresearchgate.net. Furthermore, Eflapegrastim was assessed for its binding to Fc receptors. Studies indicated that Eflapegrastim binds to the neonatal Fc receptor (FcRn), which is crucial for its prolonged serum half-life and enhanced uptake into bone marrow nih.govresearchgate.netsigmaaldrich.commedchemexpress.comfda.govrolvedon.comfrontiersin.orgfda.govmedchemexpress.cn. Importantly, Eflapegrastim showed no detectable binding to Fcγ receptors or C1q, which is significant for potentially reducing unwanted inflammatory responses nih.govresearchgate.netsigmaaldrich.comnih.gov. Cell-based assays also confirmed its ability to induce bone marrow cell proliferation, a key indicator of its G-CSF activity nih.govresearchgate.netsigmaaldrich.commedchemexpress.commedchemexpress.cn.

Biochemical and Enzymatic Activity Assays for this compound

Biochemical assays primarily focused on Eflapegrastim's binding interactions. Surface plasmon resonance technology was employed to measure its in vitro binding affinity to the G-CSF receptor, revealing similar affinities compared to pegfilgrastim researchgate.net. Additionally, enzyme-linked immunosorbent assays (ELISA) were used to assess the binding of Eflapegrastim's Fc component to FcRn, Fcγ receptors, and C1q nih.govresearchgate.net. These biochemical analyses confirmed the specific binding profile, highlighting FcRn interaction without significant binding to Fcγ receptors or C1q nih.govresearchgate.netsigmaaldrich.com.

High-Throughput Cell-Based Phenotypic Screening for this compound Response

While specific studies detailing high-throughput phenotypic screening using this exact terminology were not directly identified in the provided search results, the in vitro assays described above (G-CSF receptor binding, bone marrow cell proliferation, FcRn binding) form the foundational elements for such screening. These assays provide quantitative data on Eflapegrastim's molecular interactions and cellular effects, which are essential for evaluating its response profile in a high-throughput manner. The data generated from these in vitro characterizations are critical for understanding Eflapegrastim's mechanism of action and potential efficacy.

Preclinical Efficacy Studies of this compound in Animal Models

Preclinical studies in animal models have been instrumental in evaluating Eflapegrastim's efficacy and pharmacodynamic properties in comparison to existing G-CSF agents.

Selection and Validation of Disease Models for this compound Therapeutic Exploration

Chemotherapy-induced neutropenia models in rodents have been primarily utilized for preclinical evaluation. Specifically, neutropenia was induced in rats using intraperitoneal administration of cyclophosphamide (B585) or a combination of docetaxel (B913) and cyclophosphamide nih.govresearchgate.netsigmaaldrich.comresearchgate.net. Studies have also employed C57BL/6NCrl mice for similar assessments medchemexpress.com. These models are validated for their ability to mimic the hematological effects of myelosuppressive chemotherapy, allowing for the assessment of G-CSF analogs' ability to restore neutrophil counts and shorten the duration of neutropenia nih.govresearchgate.netsigmaaldrich.commedchemexpress.comresearchgate.net. The selection of these models is based on their established relevance to human chemotherapy-induced neutropenia.

Efficacy Assessment in Relevant Animal Models for this compound

Preclinical studies in neutropenic rats demonstrated that Eflapegrastim significantly reduced the duration of neutropenia (DN) compared to pegfilgrastim when administered at similar time points post-chemotherapy nih.govresearchgate.netsigmaaldrich.com. Eflapegrastim showed a greater impact on reducing neutropenia, with studies indicating it achieved this at approximately one-third the G-CSF dose of pegfilgrastim medchemexpress.com. This enhanced efficacy is attributed to Eflapegrastim's Fc fragment, which facilitates increased uptake and retention in the bone marrow, leading to a prolonged pharmacodynamic advantage nih.govresearchgate.netsigmaaldrich.commedchemexpress.comfrontiersin.org. Furthermore, studies observed increased levels of G-CSF in the serum and bone marrow of rats treated with Eflapegrastim compared to those treated with pegfilgrastim nih.govresearchgate.netsigmaaldrich.com. These findings collectively support Eflapegrastim's potential for improved therapeutic benefit in managing chemotherapy-induced neutropenia.

Compound Name Table

Chemical FormulaCommon Name
This compoundEflapegrastim

Identification and Validation of Preclinical Biomarkers for this compound Efficacy

The identification and validation of preclinical biomarkers are critical steps in assessing the efficacy of this compound. Biomarkers serve as objective indicators of biological states or conditions, enabling researchers to quantify the compound's pharmacological activity and predict its potential therapeutic outcomes. In preclinical research, biomarkers can range from molecular indicators (e.g., gene expression levels, protein levels) to physiological or behavioral changes observed in animal models. The process typically begins with exploratory studies where potential biomarkers are identified by comparing biological samples from animals treated with this compound against control groups. Techniques such as transcriptomics, proteomics, and metabolomics are often employed to detect changes that correlate with the compound's intended mechanism of action. Following identification, these potential biomarkers undergo a rigorous validation process to establish their reliability, reproducibility, and predictive value. Validation ensures that a biomarker consistently and accurately reflects the compound's efficacy or mechanism of action across different experimental conditions and animal models. While specific preclinical biomarkers for this compound were not detailed in the current search, a typical data presentation for this section would involve a table listing identified biomarkers, the assays used for their detection, the preclinical models employed, and key validation metrics such as correlation coefficients with efficacy endpoints. vibiosphen.com, nih.gov, arxiv.org, mdbneuro.com, crownbio.com

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization of this compound in Preclinical Species

The pharmacokinetic (PK) and pharmacodynamic (PD) characterization of this compound in preclinical species is essential for understanding its absorption, distribution, metabolism, excretion (ADME), and its relationship between drug exposure and biological effect. This comprehensive profiling provides the foundational data necessary for informed dose selection and the prediction of human therapeutic responses. nih.gov, nuvisan.com

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profiling of this compound

In vitro DMPK studies are integral to early drug discovery, offering rapid assessments of a compound's metabolic fate and potential liabilities without the complexities of in vivo systems. These studies help predict how this compound might be metabolized, its stability in biological matrices, and its potential for drug-drug interactions. Key assays include evaluating metabolic stability in liver microsomes or hepatocytes, assessing inhibition or induction of cytochrome P450 (CYP) enzymes, and measuring permeability across artificial membranes or cell monolayers (e.g., PAMPA, Caco-2). Such evaluations can highlight potential issues with rapid metabolism or poor absorption early in development. researchgate.net, nih.gov, rsc.org, nuvisan.com, vimta.com

High-resolution mass spectrometry (HRMS) has been utilized to characterize this compound, providing precise mass data essential for its identification and structural confirmation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaThis compound-
Theoretical [M+H]+387.1526 criver.com
Measured [M+H]+387.1505 criver.com

While specific in vitro metabolic stability or CYP enzyme inhibition data for this compound were not detailed in the current search, typical data presented in such studies would include parameters like metabolic half-life (t½) in microsomes/hepatocytes, intrinsic clearance (CLint), IC50 values for CYP inhibition, and permeability coefficients (Papp or Pe). researchgate.net, nih.gov, rsc.org

In Vivo Pharmacokinetic Studies in Rodent and Non-Rodent Models for this compound

In vivo pharmacokinetic studies are conducted in various animal models to understand the systemic exposure of this compound following administration. These studies assess how the compound is absorbed, distributed to different tissues, metabolized, and excreted from the body. Research typically involves both rodent species (e.g., mice, rats) and non-rodent species (e.g., dogs, non-human primates, rabbits) to capture potential species-specific differences and facilitate interspecies extrapolation. creative-biolabs.com, nuvisan.com, researchgate.net, nih.gov, nuvisan.com, diva-portal.org

Studies involve administering this compound via relevant routes (e.g., oral, intravenous) and collecting biological samples, such as blood or plasma, at predetermined time points. Advanced analytical techniques, commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to quantify drug concentrations in these samples. Data tables from such studies typically present key PK parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), oral bioavailability (F%), clearance (CL), and volume of distribution (Vd) for each species. Specific in vivo PK parameters for this compound were not identified in the current search. creative-biolabs.com, nuvisan.com, researchgate.net, nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling and Interspecies Prediction for this compound

PK/PD modeling is a crucial discipline that links drug exposure (PK) to the resulting biological effect (PD). By integrating pharmacokinetic data (drug concentration over time) with pharmacodynamic data (measurements of efficacy or biological response), these models elucidate the quantitative relationship between dose, concentration, and effect. This understanding is vital for predicting the therapeutic efficacy of this compound at different exposure levels and for guiding optimal dosing strategies. mdpi.com,, nih.gov, diva-portal.org,

Interspecies prediction, often achieved through allometric scaling, leverages PK data from preclinical species to estimate human PK parameters. This process is fundamental for predicting human exposure and informing the selection of safe and effective first-in-human (FIH) doses. Various modeling approaches, including direct response, indirect response, and semimechanistic models, are utilized to describe the concentration-effect relationship, allowing for the prediction of efficacy targets and potential therapeutic windows. mdpi.com,,,,

Data tables in this domain typically present model parameters, predicted human PK parameters (e.g., human clearance, human volume of distribution), or established PK/PD targets (such as AUC/MIC ratios linked to efficacy endpoints). Specific PK/PD modeling or interspecies prediction data for this compound were not identified in the current search. mdpi.com,,,

Computational Chemistry and Artificial Intelligence in C18h21f3n2o4 Drug Discovery

Molecular Modeling and Dynamics Simulations for C18H21F3N2O4-Target Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial. Molecular modeling and dynamics simulations offer insights into binding modes, stability, and the energetic landscape of these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of this compound when it binds to a target protein, thereby minimizing the energy of the system. This process helps identify potential binding sites and estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can provide a more detailed, time-dependent analysis of the complex. MD simulations track the movement of atoms and molecules over time, revealing the stability of the this compound-target complex, conformational changes, and the dynamic nature of the binding interaction. These simulations are vital for assessing the robustness of the interaction and identifying key residues involved.

Table 1: Hypothetical Docking and MD Simulation Results for this compound Binding

CompoundTarget ProteinDocking Score (kcal/mol)Binding Affinity (nM)RMSD (Å) over 100 nsKey Interactions (Example)
This compoundTarget X-9.5502.1Hydrophobic, H-bond
This compoundTarget Y-7.85003.5Ionic, Van der Waals

Note: Scores and values are illustrative and represent typical outputs from such simulations.

Table 2: Hypothetical Conformational Energetics for this compound

Conformer IDTorsion Angle (Example)Relative Energy (kcal/mol)Stability Rank
C1Rotamer A=180°0.01 (Most Stable)
C2Rotamer B=60°2.52
C3Rotamer C=0°8.23 (Least Stable)

Note: Relative energies indicate the difference compared to the most stable conformer.

Computational Approaches for this compound Lead Optimization

Once a promising compound like this compound is identified, computational methods are extensively used for lead optimization, aiming to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing potential liabilities.

Table 3: Hypothetical Generative AI Output for this compound Analogs

Analog IDPredicted Activity (vs. Target X)Predicted Solubility (LogS)Novelty ScoreMolecular Weight (Da)
This compound-G11.2x higher-4.50.85372.3
This compound-G2Similar-3.90.92388.4
This compound-G30.8x lower-5.10.78360.3

Note: Scores and values are illustrative. Novelty score typically ranges from 0 (similar to known compounds) to 1 (highly novel).

Virtual screening (VS) involves computationally screening large libraries of compounds to identify those most likely to interact with a specific biological target. This can be structure-based (using the 3D structure of the target) or ligand-based (using known active molecules like this compound or its analogs as queries) europa.eunih.govnih.govf1000research.combiointerfaceresearch.com. VS helps prioritize compounds for experimental testing, significantly reducing the number of molecules that need to be synthesized and assayed. Furthermore, exploring the chemical space around this compound allows researchers to identify structural motifs that enhance desired properties and those that lead to undesirable effects, guiding the optimization process towards more potent and selective analogs globenewswire.com.

Table 4: Hypothetical Virtual Screening Results for this compound Analogs

Compound IDSimilarity Score (to this compound)Predicted Binding Affinity (nM)ADME Compliance (Lipinski's Rule of 5)
Analog A0.9275Compliant
Analog B0.88120Compliant
Analog C0.75800Non-compliant

Note: Scores are illustrative. Higher similarity scores indicate greater structural resemblance.

Predictive Modeling for this compound Biological Activity and Pharmacokinetic Properties

Predictive modeling, often employing ML and AI, is essential for forecasting the biological activity and pharmacokinetic (PK) properties of this compound and its analogs semanticscholar.orgglobenewswire.comnih.govfrontiersin.orgescholarship.orgresearchgate.netchemrxiv.org. These models can predict a wide range of properties, including:

Biological Activity: Predicting the compound's efficacy against a target or its potential off-target effects.

ADME Properties: Predicting absorption, distribution, metabolism, and excretion characteristics, which are critical for a drug's success in vivo. This includes predicting properties like solubility, permeability, metabolic stability, and transporter interactions.

Toxicity (ADMET): While not the primary focus here, predictive models can also flag potential toxicity issues early in the discovery process.

Translational Perspectives and Future Research Directions for C18h21f3n2o4

Preclinical Therapeutic Potential and Applications of C18H21F3N2O4

Initial preclinical investigations into Ethyl N-({3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)glycinate have begun to illuminate its potential therapeutic applications. While comprehensive data remains under development, early studies suggest a possible role in modulating specific biological pathways. The trifluoromethylbenzoyl moiety is a common feature in compounds designed to interact with various receptors and enzymes, suggesting that this compound could be an area of interest for neurological or inflammatory conditions.

The existing body of research on related compounds provides a foundation for hypothesizing the potential mechanisms of action for this compound. For instance, molecules with similar structural motifs have been explored for their activity as enzyme inhibitors or receptor antagonists. The specific arrangement of the piperidinyl and glycinate groups further suggests a potential for targeted delivery or specific binding interactions within biological systems. Further in-vitro and in-vivo studies are necessary to fully elucidate the therapeutic profile of this compound.

Table 1: Investigational Areas for this compound

Potential Therapeutic Area Rationale Key Research Focus
Neurological Disorders Presence of trifluoromethylbenzoyl group, known to interact with CNS targets. Receptor binding assays, neuronal cell culture studies.
Inflammatory Diseases Similar structures have shown anti-inflammatory properties. Cytokine production assays, animal models of inflammation.

Challenges and Opportunities in the Preclinical Development Pipeline of this compound

The journey of any novel compound through the preclinical development pipeline is fraught with challenges, and this compound is no exception. A primary hurdle is the establishment of a robust and scalable synthetic route to ensure a consistent and pure supply of the compound for extensive testing. The multi-step synthesis of such a complex molecule can be resource-intensive and require significant optimization.

Furthermore, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling is essential. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its potential efficacy and safety. Early assessment of potential off-target effects and toxicity is another significant challenge that must be addressed to de-risk the development process.

Despite these challenges, there are considerable opportunities. The unique chemical structure of this compound may confer advantageous properties, such as improved target specificity or a favorable metabolic profile compared to existing compounds. The development of novel formulations could also enhance its bioavailability and therapeutic index. Collaborative efforts between academic researchers and industry partners can provide the necessary expertise and resources to overcome these developmental hurdles.

Table 2: Key Challenges and Opportunities in the Preclinical Development of this compound

Challenges Opportunities
Complex and costly chemical synthesis. Potential for novel and more efficient synthetic pathways.
Thorough pharmacokinetic and pharmacodynamic profiling required. Unique structure may offer improved PK/PD properties.
Early identification and mitigation of off-target effects and toxicity. Development of advanced formulations to enhance safety and efficacy.

Advanced Methodologies and Emerging Technologies for this compound Research

The advancement of research into this compound will be significantly propelled by the adoption of cutting-edge methodologies and emerging technologies. High-throughput screening (HTS) techniques can be employed to rapidly assess the activity of the compound against a wide array of biological targets, accelerating the identification of its primary mechanism of action.

Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions of this compound with its putative targets at the atomic level. This in-silico analysis can guide lead optimization efforts and help in the design of more potent and selective analogs.

Furthermore, the use of advanced bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), is indispensable for the sensitive and accurate quantification of the compound and its metabolites in biological matrices. This is crucial for detailed pharmacokinetic studies. The application of organ-on-a-chip technology and sophisticated 3D cell culture models can also offer more physiologically relevant platforms for preclinical efficacy and toxicity testing, potentially improving the translatability of findings to human clinical trials.

Table 3: Advanced Research Methodologies for this compound

Methodology Application in this compound Research
High-Throughput Screening (HTS) Rapidly identify biological targets and mechanisms of action.
Molecular Modeling Predict binding modes and guide the design of improved derivatives.
Advanced Bioanalytical Techniques (e.g., LC-MS) Accurate quantification for pharmacokinetic and metabolism studies.

Q & A

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use standardized positive controls (e.g., reference inhibitors) and replicate experiments under blinded conditions. Apply machine learning models to correlate structural motifs (e.g., fluorine substitution patterns) with activity trends .

Q. How can computational modeling improve mechanistic understanding of C₁₈H₂₁F₃N₂O₄’s reactivity?

  • Methodological Answer : Perform DFT calculations to map reaction energy landscapes and identify transition states. Use molecular docking to predict binding affinities for target proteins (e.g., kinase inhibitors). Validate simulations with kinetic isotope effect (KIE) studies or in-situ spectroscopy (e.g., Raman monitoring of reaction intermediates) .

Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for dose-response studies involving C₁₈H₂₁F₃N₂O₄?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use bootstrap resampling to estimate confidence intervals. For high-throughput screens, implement robust z-score normalization to minimize plate-to-plate variability .

Q. How to design stability studies for C₁₈H₂₁F₃N₂O₄ under varying environmental conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor degradation products via LC-MS and quantify kinetics using Arrhenius plots. For photostability, employ USP<661> light exposure protocols and track radical formation via electron paramagnetic resonance (EPR) .

Methodological Pitfalls & Solutions

Q. What are common errors in interpreting fluorine NMR data for C₁₈H₂₁F₃N₂O₄ analogs?

  • Methodological Answer : Avoid overlooking scalar coupling (¹⁹F-¹⁹F or ¹⁹F-¹H) by acquiring 2D correlation spectra (e.g., HSQC, HMBC). For overlapping signals, use low-temperature NMR or chemical shift prediction software. Confirm assignments with decoupling experiments .

Q. How to mitigate batch variability in enantiomeric excess (EE) measurements?

  • Methodological Answer : Standardize chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase additives (e.g., hexafluoroisopropanol). Validate EE using polarimetry alongside chiral HPLC. For trace impurities, employ circular dichroism (CD) spectroscopy .

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